Cas no 21452-18-6 (5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl-)

5-Thiazolecarboxamide, 2,4-dimethyl-N-phenyl-, is a specialized thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a phenyl-substituted carboxamide group and dimethyl substitution on the thiazole ring, offers unique reactivity and binding properties. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting thiazole-dependent pathways. Its well-defined molecular framework allows for precise modifications, making it valuable in structure-activity relationship studies. The compound's stability under standard conditions ensures consistent performance in experimental settings. Researchers may explore its utility in developing novel inhibitors or ligands due to its balanced lipophilicity and steric profile. Proper handling and storage are recommended to maintain purity.
5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl- structure
21452-18-6 structure
Product Name:5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl-
CAS No:21452-18-6
MF:C12H12N2OS
MW:232.301481246948
CID:265889
PubChem ID:88916
Update Time:2025-11-03

5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl-
    • 2,4-Dimethyl-N-phenyl-1,3-thiazole-5-carboxamide
    • 2,4-dimethyl-N-phenyl-5-Thiazolecarboxamide
    • 2,4-dimethyl-1,3-thiazole-5-carboxanilide
    • 2,4-Dimethyl-5-(phenylcarbamoyl)thiazol
    • 2,4-Dimethylthiazol-5-carbonsaeureanilid
    • 2,4-dimethyl-thiazole-5-carboxylic acid anilide
    • 5-Thiazolecarboxanilide, 2,4-dimethyl-
    • BRN 0883337
    • G 696
    • Metsulfovax
    • Metsulfovax [ISO]
    • HMS1674F21
    • UDSJPFPDKCMYBD-UHFFFAOYSA-N
    • CHEMBL1532607
    • CHEBI:82075
    • UNII-SF9FKV756S
    • 2,4-dimethyl-N-phenylthiazole-5-carboxamide
    • HMS2274L16
    • CL-183547
    • SF9FKV756S
    • NS00125607
    • Q27155729
    • EN300-6496685
    • SR-01000449464-1
    • Z27782130
    • 2,4-Dimethyl-1,3-thiazole-5-carboxanilide (IUPAC)
    • 21452-18-6
    • C18934
    • SCHEMBL23602
    • MLS000109457
    • DTXSID50175732
    • FT-0767298
    • 2, 4-dimethyl-N-phenyl-1, 3-thiazole-5-carboxamide
    • AKOS000599385
    • SR-01000449464
    • 5-Thiazolecarboxamide, 2,4-dimethyl-N-phenyl-
    • SMR000105400
    • DA-27261
    • DTXCID4098223
    • Inchi: 1S/C12H12N2OS/c1-8-11(16-9(2)13-8)12(15)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15)
    • InChI Key: UDSJPFPDKCMYBD-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(C)=C1C(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 232.06716
  • Monoisotopic Mass: 232.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.2052 (rough estimate)
  • Melting Point: 141°C
  • Refractive Index: 1.7400 (estimate)
  • PSA: 41.99

5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl- Pricemore >>

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5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl- Related Literature

Additional information on 5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl-

Introduction to 5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl- (CAS No. 21452-18-6)

5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl-, identified by its Chemical Abstracts Service (CAS) number 21452-18-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole derivative family, which is well-known for its diverse biological activities and potential therapeutic applications. The structural features of 5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl- include a thiazole core substituted with a carboxamide group at the 5-position and dimethyl groups at the 2- and 4-positions, further functionalized with a phenyl group at the N-position. Such structural motifs are often associated with enhanced binding affinity and metabolic stability, making this compound a promising candidate for drug discovery and development.

The thiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the carboxamide functional group introduces additional reactivity and potential for further derivatization, which can be exploited to optimize pharmacokinetic profiles and target specificity. The dimethyl substituents at the 2- and 4-positions of the thiazole ring contribute to steric hindrance and electronic modulation, influencing the compound's interactions with biological targets. The phenyl group at the N-position further enhances the compound's lipophilicity and binding potential, making it an attractive scaffold for designing novel bioactive molecules.

In recent years, there has been growing interest in thiazole derivatives as potential therapeutic agents due to their structural versatility and biological efficacy. Several studies have highlighted the pharmacological properties of 5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl-, particularly in the context of modulating enzyme activity and inhibiting pathogenic processes. For instance, research has demonstrated that this compound exhibits inhibitory effects on certain kinases and proteases, which are key targets in cancer therapy. Additionally, its ability to interact with bacterial enzymes has been explored as a basis for developing novel antibiotics to combat resistant strains.

The synthesis of 5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl- involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications such as amidation and alkylation. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in preclinical studies and drug development pipelines.

One of the most compelling aspects of 5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl- is its potential in addressing unmet medical needs. Current research is focused on evaluating its efficacy in various disease models, including inflammation-related disorders and neoplasms. Preclinical studies have shown promising results in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Furthermore, its ability to selectively target cancer cells while sparing healthy tissues suggests that it may serve as a lead compound for developing targeted therapies.

The pharmacokinetic profile of 5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl- is another critical aspect that has been extensively studied. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways are crucial determinants of its clinical utility. Computational modeling techniques have been employed to predict and optimize these properties before experimental validation. Such approaches have helped in identifying structural modifications that can enhance drug-like characteristics while maintaining biological activity.

In conclusion,5-Thiazolecarboxamide, with CAS No. 21452-18-6, represents a significant advancement in pharmaceutical research due to its unique structural features and multifaceted biological activities. Its potential applications in treating inflammatory diseases and cancer make it a valuable candidate for further investigation. As our understanding of molecular interactions continues to evolve,5-Thiazolecarboxamide, 2, 4-dimethyl-N-phenyl, will likely play an increasingly important role in developing next-generation therapeutics that address complex medical challenges.

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